

# ML67-33 selectivity profile against other K2P channels

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An Objective Comparison of ML67-33's Selectivity for K2P Channels

**ML67-33** has been identified as a selective activator of the thermo- and mechano-sensitive subfamily of two-pore domain potassium (K2P) channels.[1][2] This guide provides a detailed comparison of its activity across various K2P channels, supported by experimental data and methodologies, to assist researchers and professionals in drug development in understanding its specific pharmacological profile.

### **Quantitative Selectivity Profile of ML67-33**

**ML67-33** demonstrates marked specificity for the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[2] It activates these channels with EC50 values in the low-micromolar range. In contrast, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[2] The following table summarizes the quantitative data on **ML67-33**'s potency against a panel of K2P channels.



K2P Channel	Common Name	Effect of ML67-	EC50 (μM)	Experimental System
K2P2.1	TREK-1	Activator	36.3 ± 1.0[2]	Xenopus oocytes
9.7[1]	HEK293 cells			
K2P10.1	TREK-2	Activator	30.2 ± 1.4[2]	Xenopus oocytes
K2P4.1	TRAAK	Activator	27.3 ± 1.2[2]	Xenopus oocytes
K2P3.1	TASK-1	Ineffective	Not active[2]	Xenopus oocytes
K2P9.1	TASK-3	Ineffective	Not active[2]	Xenopus oocytes
K2P5.1	TASK-2	Ineffective	Not active[2]	Xenopus oocytes
K2P18.1	TRESK	Ineffective	Not active[2]	Xenopus oocytes

### **Experimental Protocols**

The selectivity of **ML67-33** was primarily determined using electrophysiological recordings in heterologous expression systems. The following is a detailed description of the typical methodology.

## Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying ion channel pharmacology and was used to generate the selectivity data for **ML67-33**.[2][3]

- · Channel Expression:
  - Plasmids containing the cDNA for the specific human K2P channel subunit are linearized.
  - cRNA is synthesized in vitro from the linearized DNA.
  - Stage V-VI Xenopus laevis oocytes are prepared and injected with the cRNA for the target K2P channel.

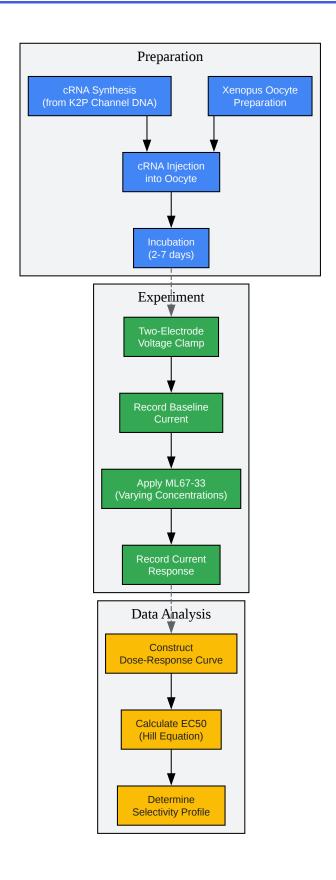


- The oocytes are incubated for 2-7 days to allow for robust channel expression in the oocyte membrane.
- Electrophysiological Recording:
  - An injected oocyte is placed in a recording chamber and perfused with a potassiumcontaining external solution.
  - Two microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
  - A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -80 mV).
  - Voltage ramps or steps are applied to elicit channel currents (e.g., a ramp from -150 mV to +50 mV).[2]
- Compound Application and Data Analysis:
  - A baseline current is recorded in the external solution.
  - The oocyte is then perfused with the same solution containing varying concentrations of ML67-33.
  - The current response is recorded in the presence of the compound.
  - The change in current is measured and used to construct a dose-response curve by normalizing the data to the basal activity.
  - The EC50 value is determined by fitting the dose-response data with the Hill equation.[2]

### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for assessing the selectivity of a small molecule compound like **ML67-33** against K2P channels using the two-electrode voltage clamp method.





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Caption: Workflow for K2P channel selectivity screening using TEVC.



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